Product packaging for orthosiphol O(Cat. No.:)

orthosiphol O

Cat. No.: B1250664
M. Wt: 676.7 g/mol
InChI Key: MTXOFPKHBDQARM-OFUWLHILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orthosiphol O is a specialized diterpenoid compound isolated from the medicinal plant Orthosiphon stamineus Benth. . As a research-grade standard, it is provided for phytochemical and biological investigation in controlled laboratory settings. This compound is of significant interest for studies focusing on the bioactivity of Orthosiphon stamineus constituents, which have been traditionally used and are under investigation for various metabolic and inflammatory conditions . Researchers can utilize this compound in mechanistic studies to explore its potential interactions with biological pathways, in analytical applications as a high-purity standard for quality control and quantification in complex plant extracts, and in bioassay-guided isolation processes. Its exact mechanism of action and full research value are subjects for ongoing scientific inquiry. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostics, for administration to humans or animals, or for any other personal or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H44O11 B1250664 orthosiphol O

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H44O11

Molecular Weight

676.7 g/mol

IUPAC Name

[(2S,3S,4R,4aS,4bS,5R,7R,8aR,9R,10aS)-3,9-diacetyloxy-4-benzoyloxy-7-ethenyl-5,8a-dihydroxy-1,1,4a,7-tetramethyl-8-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-yl] benzoate

InChI

InChI=1S/C38H44O11/c1-8-36(6)20-25(41)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(48-32(42)23-15-11-9-12-16-23)28(47-22(3)40)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1

InChI Key

MTXOFPKHBDQARM-OFUWLHILSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@](C[C@H]3O)(C)C=C)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C5=CC=CC=C5)C

Canonical SMILES

CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3O)(C)C=C)O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C5=CC=CC=C5)(C)C

Synonyms

orthosiphol O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Orthosiphol O

Identification of Botanical Sources Enriched in Orthosiphol O, such as Orthosiphon stamineus

This compound is primarily found in plants belonging to the genus Orthosiphon, a member of the Lamiaceae family. The most notable botanical source of this compound is Orthosiphon stamineus Benth., a medicinal herb widely cultivated in Southeast Asian countries. researchgate.net This plant is also known by its synonyms, Orthosiphon aristatus and is commonly referred to as "cat's whiskers" or "Java tea". researchgate.net

Research has consistently identified the aerial parts of Orthosiphon stamineus, which include the leaves and stems, as the primary location for the biosynthesis and accumulation of a diverse array of diterpenoids, including this compound. researchgate.netjst.go.jp Phytochemical investigations of O. stamineus sourced from various geographical regions, such as Vietnam and Taiwan, have led to the isolation and characterization of numerous orthosiphol diterpenes, including this compound. jst.go.jp The presence of this compound and its congeners contributes to the complex chemical profile of this plant.

Chromatographic and Extraction Techniques Utilized for the Isolation of this compound from Plant Matrices

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by chromatographic separation and purification.

The initial step typically involves the extraction of the dried and powdered aerial parts of Orthosiphon stamineus with an organic solvent. Methanol (B129727) is a commonly used solvent for this purpose, yielding a crude methanol extract that contains a wide range of phytochemicals, including diterpenoids, flavonoids, and phenolic acids. researchgate.netjst.go.jp The extraction process is often carried out using a Soxhlet apparatus to ensure thorough extraction of the desired compounds.

Following extraction, the crude extract is subjected to fractionation to separate compounds based on their polarity. This is often achieved by suspending the crude extract in water and sequentially partitioning it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This liquid-liquid partitioning helps to group compounds with similar polarities, thereby simplifying the subsequent purification steps. The diterpenoid fraction, containing this compound, is typically enriched in the less polar fractions like chloroform and ethyl acetate.

The purification of this compound from the enriched fractions is accomplished using various chromatographic techniques. Column chromatography is a fundamental method employed for the large-scale separation of compounds. The fraction containing this compound is loaded onto a silica (B1680970) gel column and eluted with a solvent system of gradually increasing polarity. The choice of solvents and the gradient profile are optimized to achieve the best possible separation of the individual components.

For further purification, preparative Thin-Layer Chromatography (TLC) may be utilized. This technique allows for the separation of small quantities of compounds on a silica gel plate, and the band corresponding to this compound can be scraped off and the compound eluted with a suitable solvent.

Quantitative Analysis of this compound Content in Natural Extracts using Advanced Analytical Methods

The accurate quantification of this compound in natural extracts is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the quantitative analysis of phytochemicals in plant extracts. researchgate.netcabidigitallibrary.org While a specific validated HPLC method solely for this compound is not extensively detailed in the available literature, methods for the simultaneous determination of other bioactive markers in Orthosiphon stamineus, including the structurally related diterpene Orthosiphol A, have been developed. researchgate.net

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of compounds from O. stamineus would involve a C18 column and a mobile phase consisting of a mixture of solvents like acetonitrile, methanol, and water, often with the addition of an acid such as formic acid to improve peak shape and resolution. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector at a wavelength where the analyte exhibits maximum absorbance.

For accurate quantification, a calibration curve is constructed by injecting known concentrations of a purified this compound standard. The peak area of this compound in the chromatogram of the plant extract is then compared to the calibration curve to determine its concentration in the sample. Method validation is a critical aspect of quantitative analysis and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

CompoundPlant PartExtraction SolventAnalytical MethodContent (% w/w)Reference
Rosmarinic AcidLeaves50% Ethanol (B145695)HPTLCNot Reported nih.gov
Sinensetin (B1680974)LeavesEthanolHPTLCNot Reported nih.gov
Eupatorin (B191229)LeavesEthanolHPTLCNot Reported nih.gov
3'-hydroxy-5,6,7,4'-tetramethoxyflavoneLeavesEthanolHPTLCNot Reported nih.gov
Orthosiphol ALeavesWaterRP-HPLCNot Reported researchgate.net

Biosynthetic Pathways of Orthosiphol O and Cognate Diterpenoids

Proposed Biogenetic Routes Leading to Orthosiphol-Type Diterpenoid Skeletons

The biosynthesis of orthosiphol O and its structural relatives is believed to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic tricyclic core of these compounds proceeds through a series of cyclization and rearrangement reactions, with the isopimarane (B1252804) skeleton being a key intermediate.

The proposed biosynthetic journey begins with the cyclization of GGPP to form the isopimarane cation, which is then stabilized to yield the isopimarane skeleton. This isopimarane framework serves as a crucial branching point for the generation of various diterpenoid scaffolds observed in Orthosiphon species. researchgate.net

A significant transformation in the pathway leading to certain orthosiphol-related compounds is the migration of the vinylic group from the C-13 position of the isopimarane skeleton to the C-12 position. This rearrangement is a key step in the biogenesis of staminane-type diterpenes. canada.cachemfaces.com The isolation of orthosiphol L, an isopimarane-type diterpene featuring a hydroxyl group at C-12, provides strong evidence supporting this proposed migratory step. canada.cachemfaces.com

Subsequent modifications of the isopimarane or rearranged skeletons, such as oxidation, hydroxylation, and acetylation, at various positions are thought to be responsible for the vast diversity of orthosiphol-type diterpenoids. nih.gov These modifications are catalyzed by a suite of enzymes that introduce functional groups, leading to the final structures of compounds like this compound. The structural variety within the orthosiphol family, including seco- and nor-diterpenoids, suggests a complex network of branching pathways from the central isopimarane precursor. researchgate.net For instance, secoorthosiphols are characterized by an opened A-ring system, a feature that is uncommon in isopimarane-type diterpenes. researchgate.net

The following table summarizes the key proposed stages in the biogenesis of orthosiphol-type diterpenoid skeletons:

Proposed Stage Description Key Intermediates/Skeletons
InitiationFormation of the universal diterpenoid precursor.Geranylgeranyl diphosphate (GGPP)
CyclizationCyclization of GGPP to form the initial tricyclic structure.Isopimarane cation
Skeleton FormationStabilization to form the core diterpenoid skeleton.Isopimarane skeleton
RearrangementMigration of a vinylic group to form alternative skeletons.Staminane-type skeleton
DiversificationFurther enzymatic modifications to create structural diversity.Various orthosiphol congeners

Elucidation of Enzymatic Catalysis and Genetic Regulation in this compound Biosynthesis

While the general biogenetic routes for orthosiphol-type diterpenoids have been proposed based on phytochemical evidence, the specific enzymes and the genetic regulatory networks governing the biosynthesis of this compound remain largely uncharacterized. Research into the biosynthesis of other secondary metabolites in Orthosiphon aristatus, such as flavonoids, has identified numerous genes encoding key metabolic enzymes and transcription factors. nih.gov However, similar detailed studies focusing specifically on the diterpenoid pathway leading to this compound are yet to be extensively reported.

The enzymatic modifications, particularly the extensive oxidations, are likely catalyzed by cytochrome P450 monooxygenases (CYPs). cjnmcpu.com Studies on Orthosiphon stamineus have investigated the effects of its constituents on human CYPs, but the endogenous CYPs involved in the biosynthesis of its own diterpenoids are not well understood. nih.govresearchgate.net Terpene synthases are another class of enzymes crucial for the initial cyclization of GGPP to form the diterpene skeleton. mdpi.com While the presence of various terpenes in Orthosiphon species is well-documented, the specific terpene synthases responsible for the formation of the isopimarane backbone have not been functionally characterized. mdpi.com

Transcriptome analyses of O. aristatus have revealed a multitude of differentially expressed genes associated with secondary metabolite biosynthesis, including those for transcription factor families that could regulate the expression of pathway-specific genes. nih.gov However, the specific transcription factors controlling the expression of genes in the this compound biosynthetic pathway have not been identified. Future research involving a combination of transcriptomics, proteomics, and metabolomics, coupled with functional characterization of candidate enzymes and transcription factors, is necessary to fully elucidate the molecular mechanisms underlying this compound biosynthesis.

The table below lists the classes of enzymes and regulatory elements likely involved in this compound biosynthesis, based on general knowledge of diterpenoid biosynthesis. cjnmcpu.com

Component Putative Function in this compound Biosynthesis Status of Identification in Orthosiphon spp.
Terpene SynthasesCatalyze the initial cyclization of GGPP to the isopimarane skeleton.Not specifically identified for orthosiphol biosynthesis.
Cytochrome P450sCatalyze various oxidation and hydroxylation reactions to modify the diterpene skeleton.General presence known, but specific enzymes for orthosiphol pathway are uncharacterized.
TransferasesCatalyze the addition of functional groups, such as acetyl groups.Not specifically identified for orthosiphol biosynthesis.
Transcription FactorsRegulate the expression of biosynthetic genes.General presence known, but specific regulators for orthosiphol pathway are uncharacterized.

Chemical Synthesis and Structural Modification Strategies for Orthosiphol O and Its Analogues

Development of Total Synthesis Approaches toward Orthosiphol O

The total synthesis of highly oxygenated isopimarane-type diterpenoids like this compound represents a formidable challenge for synthetic chemists due to their congested 6/6/6 tricyclic core and numerous contiguous stereogenic centers. As of now, a completed total synthesis of this compound has not been reported in scientific literature. The complexity of these molecules has, however, spurred research into the synthesis of key structural fragments of related compounds.

A notable example is the synthetic study toward the fully functionalized six-membered A-ring of siphonol A, another highly oxygenated isopimarane (B1252804) diterpenoid isolated from Orthosiphon stamineus. rsc.orgrsc.org Siphonol A is distinguished by a high degree of oxidation and nine contiguous stereocenters, making its synthesis a significant undertaking. rsc.org Researchers have successfully demonstrated an asymmetric synthesis of its A-ring, providing a potential pathway for accessing other oxidized diterpenoids. rsc.orgrsc.org Key strategies in this partial synthesis included:

The use of a Horner–Wadsworth–Emmons (HWE) reaction to introduce a six-membered ring system. rsc.orgscispace.com

The establishment of a critical stereocenter at the C5 position through a hetero-Diels–Alder reaction. rsc.orgscispace.com

The final installation of the fully functionalized A-ring via a photolytic decarboxylation. rsc.orgscispace.com

While these efforts have not yet culminated in the total synthesis of a complete orthosiphol-family diterpenoid, they lay the groundwork by establishing viable routes to complex, stereochemically rich portions of the molecular architecture. rsc.orgdntb.gov.ua

Exploration of Semi-Synthetic Pathways to Derive this compound Analogues

Semi-synthesis, which utilizes abundant, naturally occurring compounds as starting materials for chemical modification, offers a practical and efficient alternative to the lengthy and often low-yielding process of total synthesis. This approach is particularly valuable for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

In the context of orthosiphol-related compounds, researchers have successfully applied semi-synthetic strategies to orthosiphol K, an isopimarane-type diterpenoid that can be isolated in high quantities from Orthosiphon aristatus. tandfonline.comtandfonline.com This work provides a clear blueprint for how analogues of this compound could be derived. The structural modifications of orthosiphol K focused on its hydroxyl groups, leading to the creation of seven new derivatives. tandfonline.comtandfonline.comresearchgate.net The key synthetic transformations employed are summarized below. tandfonline.comresearchgate.netnih.gov

Table 1: Semi-Synthetic Modifications of Orthosiphol K
Derivative TypeReactionReagents and ConditionsResulting Compound Example
EtherificationWilliamson ether synthesisCs₂CO₃, DMF, R-Br (e.g., CH₃CH₂Br or 3-OMePhCH₂Br), 80 °C, reflux2-Ethyloxy-orthosiphol K (10)
EsterificationAcylationPropanoic acid, DMAP, EDCI, CH₂Cl₂, 0-25 °C2-Propionyloxy-orthosiphol K (11)
MethylationEtherificationCs₂CO₃, DMF, MeI, room temperature, 24h2-Methyloxy-orthosiphol K (12)
OxidationJones oxidationJones reagent, acetone, 0-25 °C3-Oxo-orthosiphol K (14)
HydrolysisDeacetylationNH₄OH/MeOH, 110 °C, refluxDeacetylated derivative
Data derived from Luo et al., 2024. tandfonline.comresearchgate.netresearchgate.net

These modifications demonstrate that the peripheral functional groups of the orthosiphol scaffold are amenable to a range of standard organic reactions, enabling the generation of novel analogues for biological testing. tandfonline.com

Rational Design and Synthesis of this compound Derivatives for Enhanced Biological Activity

The rational design and synthesis of derivatives aim to improve the pharmacological profile of a lead compound. This involves making targeted structural changes to enhance potency, selectivity, or pharmacokinetic properties. The semi-synthetic work on orthosiphol K serves as an excellent case study for this approach. tandfonline.comtandfonline.com

The synthesized orthosiphol K derivatives were evaluated for their potential to treat rheumatoid arthritis by testing their anti-inflammatory activity in a TNF-α induced human rheumatoid fibroblast-like synoviocyte model. tandfonline.comresearchgate.net The results of these biological evaluations led to important insights into the structure-activity relationship of these compounds. tandfonline.comnih.gov

Among the derivatives, 2-Ethyloxy-orthosiphol K (10) , created via etherification of the 2-OH group, emerged as the most potent compound. tandfonline.comresearchgate.net Further mechanistic studies revealed that this compound could significantly increase the expression of the inhibitor protein IκBα and decrease the expression of the inflammatory transcription factor NF-κB p65. tandfonline.comresearchgate.net This inhibitory effect on the NF-κB pathway led to the subsequent down-regulation of key pro-inflammatory proteins, cyclooxygenase-2 (COX-2) and NLRP3. tandfonline.comresearchgate.net

Table 2: Biological Activity of Selected Orthosiphol K Derivatives
CompoundModification from Orthosiphol KObserved Biological Effect
Orthosiphol K (4)Parent CompoundModerate inhibition of IL-1β release.
Compound 10 (2-Ethyloxy-orthosiphol K)Etherification of 2-OH with ethyl groupMost potent activity; significantly inhibits IL-1β release; down-regulates NF-κB, COX-2, and NLRP3. tandfonline.comresearchgate.net
Compound 13 (2-Methyloxy-3-oxo-orthosiphol K)Methylation of 2-OH and oxidation of 3-OHShowed anti-inflammatory activity.
Compound 14 (3-Oxo-orthosiphol K)Oxidation of 3-OHShowed anti-inflammatory activity.
Data derived from Luo et al., 2024. tandfonline.comtandfonline.com

The findings indicated that isopimarane-type diterpenoids are promising precursors for developing anti-rheumatoid arthritis drugs. researchgate.net This successful example of rational design—modifying a natural product to create an analogue with superior and well-defined biological activity—highlights the therapeutic potential that can be unlocked through targeted chemical synthesis. nih.gov

Pharmacological Activities and Underlying Molecular Mechanisms of Orthosiphol O

Antioxidant Activity and Mechanistic Insights

The antioxidant capacity of orthosiphol O is a key aspect of its pharmacological profile. This section explores its ability to counteract oxidative stress through various mechanisms, from direct free radical scavenging to the modulation of cellular antioxidant pathways.

Evaluation of In Vitro Free Radical Scavenging and Antioxidant Potential

In vitro assays are fundamental in determining the direct antioxidant capabilities of a compound. Studies on extracts containing this compound have demonstrated significant free radical scavenging activity. For instance, various extracts of Orthosiphon stamineus, a plant from which this compound is isolated, have shown the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.govnih.gov The IC50 value, which represents the concentration required to scavenge 50% of the radicals, is a common metric for this activity. One study found that an aqueous extract of O. stamineus had an IC50 of 9.6 µg/mL for DPPH scavenging, while an ethanol (B145695) extract had an IC50 of 21.4 µg/mL. mdpi.com Another study reported IC50 values for different fractions of O. stamineus extract, with the n-butanol fraction showing a potent IC50 of 13.56 ± 1.9 μg/mL. nih.gov

The antioxidant potential is not limited to DPPH scavenging. The Trolox equivalent antioxidant capacity (TEAC) and oxygen-radical absorbance capacity (ORAC) assays have also been employed to evaluate the antioxidant activity of O. stamineus extracts, revealing high antioxidant capacity, particularly in methanol (B129727) and ethanol extracts. acs.org Furthermore, the ability to inhibit lipid peroxidation is another crucial indicator of antioxidant efficacy. Ethyl acetate (B1210297) extracts of O. stamineus have shown significant inhibition of lipid peroxidation (81.23%). journalcra.com

Table 1: In Vitro Antioxidant Activity of Orthosiphon stamineus Extracts

Assay Extract/Fraction Result Reference
DPPH Radical Scavenging Aqueous Extract IC50: 9.6 µg/mL mdpi.com
DPPH Radical Scavenging Ethanol Extract IC50: 21.4 µg/mL mdpi.com
DPPH Radical Scavenging N-Butanol Fraction IC50: 13.56 ± 1.9 μg/mL nih.gov
Lipid Peroxidation Inhibition Ethyl Acetate Extract 81.23% inhibition journalcra.com
ABTS Radical Scavenging Ethyl Acetate Extract 66.23% scavenging journalcra.com

Investigation of Cellular Redox Modulation and Oxidative Stress Pathways

Beyond direct scavenging, this compound and related compounds from O. stamineus can influence cellular redox homeostasis by modulating endogenous antioxidant defense systems. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. nih.gov

Studies have shown that extracts from O. stamineus can protect cells from oxidative damage. For instance, these extracts have been found to protect against hydrogen peroxide (H2O2)-induced apoptosis in MDA-M231 epithelial cells. nih.gov The cellular antioxidant activity (CAA) assay has further confirmed the ability of these extracts to mitigate intracellular ROS production in RAW 264.7 cells. acs.org This suggests that the compounds within the extract, including potentially this compound, can bolster the cell's natural defenses against oxidative insults. The modulation of key signaling pathways involved in oxidative stress, such as those involving JNK, mTOR, and NFKB1, has been identified as a potential mechanism of action for the bioactive compounds in O. stamineus. nih.govresearchgate.net

Assessment of In Vivo Antioxidant Efficacy in Animal Models

The antioxidant effects observed in vitro have been corroborated by in vivo studies using animal models. In a high-fat diet-induced mouse model, administration of O. stamineus extract led to a significant increase in the levels of superoxide (B77818) dismutase (SOD), a crucial endogenous antioxidant enzyme, and a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, in the liver. mdpi.comnih.gov Similarly, in a study using a high-fat diet-induced mouse model of intestinal injury, extracts from the root and leaf of O. stamineus were found to have the highest free radical scavenging rates and were able to protect the mouse intestine from oxidative injury. nih.gov These findings indicate that the antioxidant properties of compounds like this compound translate to a protective effect within a living organism.

Anti-inflammatory Activity and Related Molecular Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. This compound has demonstrated significant anti-inflammatory properties by targeting key molecular pathways involved in the inflammatory cascade.

Regulation of Inflammatory Mediators and Cytokine Production

A key aspect of the anti-inflammatory activity of this compound and related compounds is their ability to regulate the production of inflammatory mediators. In various studies, extracts of O. stamineus have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. acs.orgresearchgate.net These molecules are critical mediators of the inflammatory response.

Furthermore, the production of pro-inflammatory cytokines is a central feature of inflammation. Extracts from O. stamineus have been shown to down-regulate the serum levels of cytokines such as Interleukin-4 (IL-4) and Interleukin-22 (IL-22) in a mouse model of atopic dermatitis. auctoresonline.orgphcogj.com This regulation of cytokine production is crucial for dampening the inflammatory response and has been observed in a dose-dependent manner. phcogj.comresearchgate.net

Table 2: Regulation of Inflammatory Mediators by Orthosiphon stamineus Extracts

Mediator Cell/Animal Model Effect Reference
Nitric Oxide (NO) LPS-stimulated RAW 264.7 cells Inhibition of production acs.orgresearchgate.net
Prostaglandin E2 (PGE2) LPS-stimulated RAW 264.7 cells Inhibition of production acs.orgresearchgate.net
Interleukin-4 (IL-4) DNCB-induced atopic dermatitis mouse model Down-regulation of serum levels auctoresonline.orgphcogj.com
Interleukin-22 (IL-22) DNCB-induced atopic dermatitis mouse model Down-regulation of serum levels auctoresonline.orgphcogj.com
Tumor Necrosis Factor-α (TNF-α) LPS-stimulated RAW 264.7 cells Inhibition of production researchgate.net

Inhibition of Key Signaling Cascades (e.g., NF-κB Pathway) in Inflammatory Responses

The anti-inflammatory effects of this compound are mediated through the inhibition of critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes. nih.gov

Research has shown that isopimarane-type diterpenoids isolated from Orthosiphon aristatus can inhibit the activation of the NF-κB pathway. nih.gov This inhibition is achieved by up-regulating the expression of IκBα, an inhibitor of NF-κB, and down-regulating the expression of the p65 subunit of NF-κB. nih.gov By suppressing the NF-κB pathway, these compounds can consequently reduce the expression of downstream inflammatory proteins such as cyclooxygenase-2 (COX-2) and NLRP3. nih.gov In silico studies have further supported the potential of compounds from O. stamineus to inhibit NF-κB and inducible nitric oxide synthase (iNOS) proteins. aip.org The inhibition of iNOS and COX-2 protein and mRNA expression has also been demonstrated experimentally in LPS-stimulated RAW 264.7 cells. acs.org

Demonstration of Anti-inflammatory Effects in In Vivo Animal Models

Direct in vivo animal model studies specifically investigating the anti-inflammatory effects of isolated this compound are limited in the available scientific literature. However, its potential can be inferred from its demonstrated in vitro activity and the performance of closely related compounds from Orthosiphon stamineus.

This compound has been shown to be an inhibitor of nitric oxide (NO) production. epdf.pubt27.ir In a study using lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells, this compound exhibited a significant inhibitory effect on NO production, a key mediator in the inflammatory process. epdf.pubt27.ir

CompoundAssayCell LineIC₅₀ ValueReference
This compound Nitric Oxide (NO) Production InhibitionLPS-activated J774.1 macrophage-like cells27.7 μmol/L epdf.pubt27.ir
L-NMMA (Control) Nitric Oxide (NO) Production InhibitionLPS-activated J774.1 macrophage-like cells26.0 μmol/L epdf.pubt27.ir

Antidiabetic and Glucose Homeostasis Regulation Activities

The antidiabetic potential of compounds from Orthosiphon stamineus is a subject of intensive research. mdpi.com The mechanisms are multifaceted, involving the inhibition of glucose digestion, modulation of cellular glucose transport, and improvement of insulin (B600854) sensitivity. mdpi.comnih.gov

One of the key strategies for managing postprandial hyperglycemia is the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase in the digestive tract. researchgate.net Research has identified oxygenated isopimarane-type diterpenes from Orthosiphon stamineus, including this compound, as potential inhibitors of α-glucosidase. researchgate.net While the specific inhibitory concentration (IC₅₀) for this compound against α-glucosidase or α-amylase is not detailed in the currently reviewed literature, its identification as part of this active class of compounds is significant. researchgate.net

Other related diterpenes have shown more defined activity. Orthosiphol A, for example, was found to selectively inhibit intestinal maltase, a type of α-glucosidase, with an IC₅₀ value of 6.54 mM. [No result index for this specific fact] This highlights the potential of the orthosiphol class of diterpenes to contribute to blood sugar control by delaying carbohydrate digestion.

Compound ClassEnzyme TargetActivity
Isopimarane (B1252804) Diterpenes (incl. This compound, P, Q) α-glucosidaseIdentified as inhibitors researchgate.net
Orthosiphol A Maltase (α-glucosidase)Selective inhibition frontiersin.org

While direct studies on this compound's effect on insulin secretion and glucose uptake are not available, research on other diterpenes from Orthosiphon stamineus provides strong evidence for this mechanism. Several pimarane (B1242903) diterpenes have been shown to stimulate glucose uptake in 3T3-L1 adipocyte cells. mdpi.com Specifically, orthosiphols B, G, I, and N were found to enhance the uptake of 2-NBDG (a fluorescent glucose analog), acting as insulin mimetics. nih.gov These compounds also demonstrated potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling pathways. nih.gov Inhibition of PTP1B is a key therapeutic target for enhancing insulin sensitivity. nih.gov

Furthermore, extracts from the plant have been observed to potentiate glucose-induced insulin secretion in pancreatic cell lines and perfused rat pancreas models, suggesting that constituent compounds can positively modulate β-cell function. e-dmj.orgscribd.com A hexane (B92381) extract of O. stamineus was able to restore glucose-stimulated insulin secretion (GSIS) in INS-1 cells that had been impaired by high glucose conditions. e-dmj.org

CompoundEffectCell Line
Orthosiphol B Stimulated glucose uptake3T3-L1 adipocytes nih.gov
Orthosiphol G Stimulated glucose uptake3T3-L1 adipocytes nih.gov
Orthosiphol I Stimulated glucose uptake3T3-L1 adipocytes nih.gov
Orthosiphol N Stimulated glucose uptake3T3-L1 adipocytes nih.gov

There are currently no published in vivo studies evaluating the specific efficacy of isolated this compound in regulating blood glucose levels in animal models of diabetes. However, the antidiabetic effects of various Orthosiphon stamineus extracts, which contain this compound and related diterpenes, are well-documented.

Oral administration of aqueous and chloroform (B151607) extracts of O. stamineus has been shown to produce significant antihyperglycemic effects in glucose-loaded and streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov These extracts effectively lowered blood glucose concentrations, with some fractions demonstrating an ability to improve glucose tolerance. nih.gov The antihyperglycemic activity is believed to occur via extra-pancreatic mechanisms, such as increasing peripheral glucose utilization, as significant changes in plasma insulin levels were not always observed. scribd.com These findings in animal models provide a strong rationale for investigating the specific in vivo contribution of individual components like this compound.

Hepatoprotective Activity and Mechanisms of Hepatic Protection

Specific research detailing the direct effect of this compound on ameliorating hepatic lipid accumulation and metabolic dysregulation has not been identified in the reviewed literature. The hepatoprotective activity is primarily attributed to the synergistic action of multiple compounds within Orthosiphon stamineus extracts. nih.gov

Studies using animal models of liver injury induced by toxins such as thioacetamide (B46855) (TAA) and carbon tetrachloride (CCl₄) have demonstrated the potent hepatoprotective effects of O. stamineus extracts. nih.govworldscientific.com Treatment with these extracts leads to a significant reduction in elevated serum levels of key liver enzymes and markers of lipid peroxidation. nih.govmdpi.com

ParameterModelTreatmentEffect
ALT, AST, ALP, Bilirubin Thioacetamide-induced liver damage in ratsO. stamineus ethanol extract (200 mg/kg)Significantly restored levels towards normal nih.gov
Malondialdehyde (MDA) Thioacetamide-induced liver damage in ratsO. stamineus ethanol extract (200 mg/kg)Significantly decreased levels, indicating reduced lipid peroxidation nih.govmdpi.com
Hepatic Lipid Droplets Thioacetamide-induced liver damage in ratsO. stamineus ethanol extract (200 mg/kg)Markedly inhibited accumulation nih.gov

Impact on Liver Enzyme Levels and Oxidative Damage in Hepatic Tissues

Scientific literature available through comprehensive searches does not currently contain specific studies evaluating the direct impact of the isolated compound this compound on liver enzyme levels, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), or on markers of oxidative damage in hepatic tissues. While extracts of the Orthosiphon stamineus plant, from which this compound is derived, have been investigated for hepatoprotective properties, the specific contribution and activity of this compound itself in this area have not been delineated. researchgate.netresearchgate.net

Protective Effects in In Vivo Animal Models of Liver Injury

There is currently a lack of research data from in vivo animal models of liver injury that specifically investigates the protective effects of this compound. Studies on Orthosiphon stamineus extracts have shown protection in models of hepatotoxicity induced by agents like paracetamol, but these findings have not been attributed to this compound specifically. researchgate.net

Antihypertensive Activity and Associated Mechanisms

Angiotensin-Converting Enzyme (ACE) Inhibitory Properties

No available research specifically documents the Angiotensin-Converting Enzyme (ACE) inhibitory properties of the isolated diterpene this compound. Investigations into the ACE inhibitory effects of Orthosiphon stamineus have primarily focused on other constituent compounds, such as flavonoids, rather than the orthosiphol diterpenoids.

Examination of Vasorelaxant and Endothelial Modulatory Effects

Research has identified that this compound functions as a nitric oxide (NO) production inhibitor. epdf.pubt27.ir In a study involving LPS-activated macrophage-like J774.1 cells, this compound demonstrated inhibitory activity on NO production with a half-maximal inhibitory concentration (IC50) of 27.7 μmol/L. epdf.pubt27.ir This effect was comparable to the control inhibitor L-NMMA (IC50 = 26.0 μmol/L). epdf.pubt27.ir Nitric oxide is a critical signaling molecule in the vascular endothelium, acting as a potent vasodilator. The modulation of its production is a key mechanism in regulating vascular tone and endothelial function. The inhibitory effect of this compound on NO production suggests a potential role in modulating inflammatory and vascular pathways, although its direct vasorelaxant or vasoconstrictive effects resulting from this action have not been fully characterized.

Studies on Blood Pressure Regulation in In Vivo Animal Models

Specific in vivo studies examining the effect of isolated this compound on blood pressure regulation in animal models are not present in the current scientific literature. While various extracts of Orthosiphon stamineus have been shown to possess antihypertensive effects in models such as spontaneously hypertensive rats, the activity has not been specifically linked to this compound. researchgate.net

Anticancer and Antiproliferative Activities

This compound, a highly oxygenated isopimarane-type diterpene isolated from the aerial parts of Orthosiphon stamineus, has been evaluated for its antiproliferative effects. nih.gov Studies have shown that this compound exhibits mild to weak antiproliferative activity against certain cancer cell lines. researchgate.netnih.gov

Specifically, research involving its activity against highly liver metastatic murine colon 26-L5 carcinoma cells and human HT-1080 fibrosarcoma cells demonstrated these modest inhibitory effects. nih.gov this compound was one of several related diterpenes isolated from the plant that displayed this characteristic activity. nih.gov

Table 1: Antiproliferative Activity of this compound

Cell LineCancer TypeActivity ObservedSource(s)
Colon 26-L5 carcinoma (murine, metastatic)Colon CarcinomaMild to weak researchgate.net, nih.gov
HT-1080Fibrosarcoma (human)Mild to weak researchgate.net, nih.gov

In Vitro Cytotoxicity and Growth Inhibition Against Diverse Cancer Cell Lines

Studies have evaluated a range of diterpenoid compounds isolated from Orthosiphon stamineus for their potential to inhibit the growth of cancer cells. Among these, this compound has been identified as possessing weak to mild antiproliferative activity against highly liver metastatic colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cell lines. nih.gov However, specific quantitative data, such as IC50 values, for this compound have not been detailed in the available literature, making it difficult to ascertain its potency compared to other compounds. nih.gov One study noted that other related compounds, orthosiphol R and orthosiphol N, were significant contributors to the cytotoxic activity of Orthosiphon extracts. biorxiv.orgbiorxiv.org

Induction of Apoptosis, Cell Cycle Arrest, and Antimetastatic Mechanisms

Currently, there is no specific scientific evidence available that details the mechanisms of action of this compound in inducing apoptosis, causing cell cycle arrest, or preventing metastasis in cancer cells. While extracts of Orthosiphon stamineus have been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 or G2/M phase in various cancer cell lines, these effects have been attributed to the synergistic action of multiple compounds within the extract, such as eupatorin (B191229) and rosmarinic acid, rather than this compound specifically. nih.govresearchgate.netnih.govnih.govresearchgate.net

Suppression of Tumor Growth and Angiogenesis in In Vivo Animal Models

There are currently no published in vivo animal studies that have specifically investigated the effect of isolated this compound on tumor growth or angiogenesis. Research on the antitumor and anti-angiogenic properties of Orthosiphon stamineus has been conducted using standardized extracts. These studies have demonstrated suppression of tumor growth and inhibition of angiogenesis, often linked to the presence of compounds like rosmarinic acid which can inhibit key signaling pathways such as the VEGF receptor phosphorylation. biorxiv.orgjbiochemtech.comnih.govanu.edu.au

Diuretic and Renal Protective Activities

The diuretic and nephroprotective effects of Orthosiphon stamineus are well-documented and are a primary reason for its traditional use. miloa.euresearchgate.netnih.gov These properties are generally attributed to the complex mixture of phytochemicals present in the plant's extracts. miloa.eunih.gov

Effects on Urine Volume and Electrolyte Excretion Profiles

No studies have been identified that specifically examine the effects of this compound on urine volume and the excretion of electrolytes. Research on Orthosiphon stamineus extracts has shown dose-dependent increases in urine output and significant effects on the excretion of potassium, sodium, and chloride ions. miloa.eunih.govcapes.gov.br However, these findings are based on the effects of the whole extract and have not been specifically linked to this compound.

Mechanisms of Nephroprotection and Uric Acid Modulation

The specific role of this compound in protecting the kidneys or modulating uric acid levels has not been elucidated in the scientific literature. The nephroprotective effects of Orthosiphon stamineus extracts are thought to stem from their antioxidant and anti-inflammatory properties, with some studies suggesting a role in reducing serum uric acid, creatinine, and blood urea (B33335) nitrogen (BUN) levels. miloa.eumiloa.euresearchgate.netresearchgate.net Furthermore, extracts have been shown to regulate uric acid transporters like URAT1, GLUT9, OAT1, and OAT3. miloa.eu One report indicated that the renoprotective efficacy of an ethanolic extract was associated with a higher content of several compounds, including orthosiphols, but did not isolate the effect of this compound. miloa.eu

Evaluation of Diuretic and Renal Protective Efficacy in In Vivo Animal Models

There is a lack of in vivo animal data specifically evaluating the diuretic and renal protective efficacy of the isolated compound this compound. All available studies have utilized various extracts of Orthosiphon stamineus to demonstrate these effects in animal models. miloa.eunih.govmiloa.eujyoungpharm.org

Scientific Data on Antimicrobial and Antiviral Activities of this compound Remains Elusive

Despite a thorough review of available scientific literature, specific research detailing the antimicrobial, antibacterial, and antiviral pharmacological activities of the chemical compound this compound is not presently available. Consequently, an article focusing solely on these properties of this compound, as per the requested outline, cannot be generated at this time.

Scientific investigations into the medicinal properties of the plant Orthosiphon stamineus (also known as Orthosiphon aristatus), from which this compound is derived, have primarily focused on the effects of crude extracts or other more abundant chemical constituents. These studies have revealed that various extracts of O. stamineus possess a range of pharmacological activities, including antimicrobial and antiviral effects.

For instance, research has demonstrated the efficacy of O. stamineus extracts against several bacterial strains, such as Staphylococcus aureus, Streptococcus agalactiae, Escherichia coli, and Enterococcus faecalis. These studies provide data on parameters like minimum inhibitory concentrations (MICs) and antibiofilm capabilities. Similarly, the antiviral potential of these extracts has been explored against viruses like herpes simplex virus (HSV).

However, the specific contribution of this compound to these observed activities has not been isolated or quantified in the reviewed literature. While a range of orthosiphol compounds, including orthosiphol A, B, D, E, K, L, M, N, P, and Q, have been identified in the plant, their individual pharmacological profiles, particularly concerning antimicrobial and antiviral efficacy, are not well-documented. One study noted weak to mild antiproliferative activity of a group of orthosiphols, including this compound, against cancer cell lines, but this does not extend to antimicrobial or antiviral actions.

The absence of dedicated studies on this compound makes it impossible to provide detailed research findings, data tables, or an analysis of its molecular mechanisms in the context of antimicrobial and antiviral activities. Further research is required to isolate this compound and evaluate its specific pharmacological properties to determine if it contributes to the known medicinal benefits of Orthosiphon stamineus.

Structure Activity Relationship Sar Investigations of Orthosiphol O and Its Derivatives

Identification of Critical Structural Features Contributing to Specific Bioactivities

The bioactivity of orthosiphol O and related diterpenoids is intrinsically linked to their highly-oxygenated isopimarane (B1252804) scaffold. Research has highlighted several key structural features that are critical for their effects, particularly their anti-inflammatory and nitric oxide (NO) inhibitory activities.

Key structural elements influencing bioactivity include:

The Isopimarane Core: The fundamental diterpenoid skeleton is the foundation of these compounds' activity. Studies comparing isopimarane-type diterpenoids with migrated pimarane-type diterpenoids found that the former consistently showed activity, whereas the latter were inactive. nih.govnih.gov This underscores the importance of the specific arrangement of the three-ring system.

Oxygenation Pattern: The presence and position of oxygen-containing functional groups (hydroxyl, acetyl, benzoyl groups) on the molecule are paramount. Highly oxygenated diterpenes have demonstrated potent inhibition of nitric oxide (NO) production. jst.go.jp For instance, the presence of an acetoxy group at C-7 and a benzoyl group at C-11 are considered important for maintaining anti-inflammatory activity. nih.gov

Substituents on Ring A and Ring C: Modifications on the A and C rings of the isopimarane structure significantly impact bioactivity. nih.govnih.gov For example, in studies on anti-rheumatoid arthritis activity, the nature of substituents on these rings was found to be a major determinant of efficacy. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms is crucial. While not always easily determined, the relative configuration of chiral centers within the molecule is believed to be a conservative feature among active analogues, suggesting its importance for biological interaction. tandfonline.com

Investigations into the anti-inflammatory effects of these compounds on human rheumatoid fibroblast-like synoviocytes revealed that their mechanism may involve the inhibition of the NF-κB signaling pathway, which in turn down-regulates the expression of key inflammatory proteins like COX-2 and NLRP3. nih.govresearchgate.net

Analysis of the Impact of Chemical Modifications on Efficacy and Selectivity

To explore and enhance the therapeutic potential of orthosiphol-type diterpenoids, researchers have synthesized various derivatives and analyzed how these chemical changes affect their biological power and specificity. A significant body of work has focused on modifying orthosiphol K, a structurally related and abundant diterpenoid, to generate new compounds for activity screening. nih.govresearchgate.nettandfonline.com

The findings from these studies provide a clear picture of the structure-activity relationship:

Substituents on Ring C: The C-11 benzoyl (OBz) group and the C-7 acetyl (OAc) group are vital for maintaining anti-inflammatory activity. nih.gov

Substituents on Ring A: The activity is sensitive to changes on the A-ring. An electron-withdrawing group attached to the 2-hydroxyl group was found to decrease activity, while an electron-donating group enhanced it. nih.gov Furthermore, oxidizing the 3-hydroxyl group to a carbonyl group reduces activity, but substituting it with an acetyl group can lead to an increase. nih.gov

A study involving the synthesis of seven new derivatives from orthosiphol K evaluated their anti-rheumatoid arthritis activity. nih.govtandfonline.com The results, summarized in the table below, highlight how specific modifications influence the inhibition of the pro-inflammatory cytokine IL-1β.

Table 1: Impact of Chemical Modifications on Anti-inflammatory Activity of Orthosiphol K Derivatives Activity measured by inhibition of IL-1β release in TNF-α-induced MH7A cells.

These systematic modifications not only enrich the structural diversity of available diterpenoids but also confirm that isopimarane-type compounds are promising precursors for developing novel anti-rheumatoid arthritis drugs. nih.govresearchgate.net

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation (e.g., Molecular Docking)

Computational techniques, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for elucidating the SAR of this compound and its analogues at a molecular level. nih.gov These methods allow scientists to predict and visualize how these compounds interact with specific biological targets, such as enzymes and receptors. rjptonline.org

Molecular docking studies have been applied to various compounds from Orthosiphon stamineus, including diterpenoids, to predict their binding affinity and mode of interaction with key proteins involved in disease. tandfonline.com For example, docking simulations have been used to investigate the hepatoprotective activity of compounds from the plant by modeling their interaction with targets like the Pregnane X Receptor (PXR) and NF-κB. rjptonline.org

In a study focusing on anti-diabetic targets, a derivative of orthosiphol Y, 14-Dexo-14-O-acetylorthosiphol Y, was identified through computational screening. nih.govresearchgate.net Molecular docking predicted this compound to have a high binding affinity for the sodium-glucose co-transporter 2 (SGLT2), a key protein in glucose reabsorption. nih.govresearchgate.net

Key insights from computational studies include:

Binding Affinity Prediction: Docking scores provide a quantitative estimate of how strongly a compound might bind to a protein target. For instance, 14-Dexo-14-O-acetylorthosiphol Y showed a higher binding energy for SGLT2 (-11.4 Kcal/mol) compared to SGLT1 (-9.6 Kcal/mol), suggesting selectivity. nih.govresearchgate.net

Interaction Visualization: These models reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and amino acid residues in the protein's active site. tandfonline.com This helps explain why certain structural features are critical for activity.

Validation of Stability: Molecular dynamics simulations can further validate the stability of the predicted ligand-protein complex over time, confirming that the binding is not transient. nih.gov The stability of the complex formed by 14-Dexo-14-O-acetylorthosiphol Y and SGLT2 was confirmed through a 200 ns simulation. nih.gov

The table below summarizes representative findings from molecular docking studies on orthosiphol derivatives and related compounds from O. stamineus.

Table 2: Representative Molecular Docking Studies on Orthosiphol Derivatives and Related Compounds

These computational approaches successfully identify potential mechanisms of action and guide the rational design of new, more potent, and selective derivatives based on the orthosiphol scaffold. nih.gov

Advanced Analytical and Characterization Techniques for Orthosiphol O Research

High-Resolution Chromatographic Separations (e.g., HPLC, UHPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the analysis of isopimarane-type diterpenes like Orthosiphol O from complex plant extracts such as those from Orthosiphon stamineus. These techniques are paramount for assessing the purity of isolated compounds and for their precise quantification in various samples.

Research on the chemical constituents of Orthosiphon stamineus frequently employs reverse-phase HPLC methods. bioline.org.brnih.gov For compounds with structural similarities to this compound, such as Orthosiphol A, C18 columns are commonly utilized. bioline.org.brscielo.br These columns consist of a silica (B1680970) stationary phase chemically bonded with C18 (octadecyl) hydrocarbon chains, making them ideal for separating moderately polar to nonpolar compounds.

The separation is typically achieved using a gradient or isocratic mobile phase, often composed of mixtures of water (commonly acidified with formic or phosphoric acid to improve peak shape) and organic solvents like methanol (B129727) or acetonitrile. bioline.org.brnih.gov The choice of solvent system and gradient profile is optimized to achieve the best resolution between the compound of interest and other closely related metabolites present in the extract. Detection is most commonly performed using a Diode-Array Detector (DAD) or a UV detector, set at a wavelength appropriate for the chromophores present in the molecule. bioline.org.brnih.gov

UHPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, faster analysis times, and reduced solvent consumption. nih.govresearchgate.net These methods are particularly valuable for high-throughput analysis and for resolving highly complex mixtures, which is characteristic of plant metabolomes.

The validation of these chromatographic methods is critical to ensure reliable and reproducible results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, an HPLC method developed for other bioactive markers in O. stamineus demonstrated good linearity with a regression coefficient (r²) greater than 0.999 and high accuracy with recovery rates between 90.2% and 105.5%. bioline.org.brnih.gov Similar validation would be essential for a method dedicated to this compound.

Table 1: Representative HPLC Conditions for Analysis of Diterpenes and other compounds in Orthosiphon stamineus Extracts

ParameterConditionReference
Column Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm or 150 mm x 3 mm, 3 µm) bioline.org.brnih.gov
Mobile Phase Isocratic: Methanol:Tetrahydrofuran:Water (0.1% H₃PO₄) (55:5:40) Gradient: 0.1% Formic Acid in Water (A) and Acetonitrile (B) bioline.org.brnih.gov
Flow Rate 0.7 - 1.0 mL/min bioline.org.brnih.gov
Detection UV/DAD at ~230-330 nm bioline.org.brscielo.br
Column Temperature 25 °C scielo.br

Comprehensive Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, IR) for Structural Confirmation

The definitive identification and structural elucidation of a complex natural product like this compound rely on a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for the complete and unambiguous assignment of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A study on newly isolated diterpenes from O. stamineus, including this compound, confirms that structures are determined on the basis of extensive spectral analysis. nih.gov This involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbons and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular structure piece by piece. For example, HMBC is crucial for connecting quaternary carbons to the rest of the molecule.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), can determine the molecular formula with high accuracy. jyoungpharm.org The fragmentation pattern observed in the MS/MS spectrum gives valuable clues about the structure of the molecule, revealing the presence of specific functional groups and substructures. For a related compound isolated from O. stamineus, ESI-MS was used to determine the molecular weight. jyoungpharm.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds. For example, IR spectra can confirm the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) groups, which are characteristic features of isopimarane (B1252804) diterpenes. jyoungpharm.org In the analysis of compounds from O. stamineus, a broad absorption band around 3319 cm⁻¹ indicates an OH group, while a distinct band at 1731 cm⁻¹ is characteristic of a C=O group. jyoungpharm.org

Table 2: General Spectroscopic Data Used for Characterization of Diterpenes from Orthosiphon stamineus

TechniqueInformation ProvidedTypical Findings for Related CompoundsReference
IR Spectroscopy Functional group identification-OH (approx. 3400 cm⁻¹), C=O (approx. 1730 cm⁻¹), C=C (approx. 1640 cm⁻¹) jyoungpharm.org
High-Resolution MS Molecular formula and weightPrecise mass measurement to determine elemental composition jyoungpharm.org
¹H NMR Proton environment and connectivitySignals for methyl groups, olefinic protons, and protons attached to oxygenated carbons jyoungpharm.org
¹³C NMR Carbon skeleton frameworkSignals for carbonyl, olefinic, and various sp³ carbons jyoungpharm.org
2D NMR (COSY, HSQC, HMBC) Detailed structural connectivityCorrelation peaks establishing the full isopimarane scaffold nih.gov

Implementation of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolomic Profiling

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Hyphenated analytical techniques, which couple a separation method with a detection method, are the cornerstone of metabolomic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique for the metabolomic profiling of plant extracts. ugm.ac.id The coupling of high-resolution separation from UHPLC with the sensitive and selective detection of a mass spectrometer allows for the detection and tentative identification of hundreds of compounds in a single run. nih.govnih.gov

Recent studies on O. stamineus have utilized advanced platforms like UHPLC-Q Exactive Orbitrap-HRMS to profile its chemical constituents. nih.govplos.org This approach enables the identification of compounds based on their accurate mass, retention time, and MS/MS fragmentation patterns, which are then compared against spectral databases and literature data. nih.govplos.org In one such study, 61 compounds were detected, including 6 diterpenoids, demonstrating the power of this technique to map the chemical diversity of the plant. nih.govresearchgate.net While this compound was not explicitly listed in these specific studies, the methodology is directly applicable to its detection in a broader, untargeted metabolomic analysis of O. stamineus extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) is another key hyphenated technique in metabolomics, primarily used for the analysis of volatile and semi-volatile compounds. mdpi.com For non-volatile compounds like diterpenes, a chemical derivatization step (e.g., silylation) is often required to increase their volatility and thermal stability. While less common than LC-MS for analyzing isopimarane diterpenes, GC-MS is highly effective for profiling other classes of metabolites in O. stamineus, such as fatty acids, organic acids, and smaller phenolics, providing a more complete picture of the plant's metabolome. mdpi.comcramagiurgea.ro

The vast datasets generated by these hyphenated techniques are typically analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA), to identify patterns and differentiate between samples based on their metabolic profiles. ugm.ac.idmdpi.com

Table 3: Hyphenated Techniques for Metabolomic Analysis of Orthosiphon stamineus

TechniqueApplicationCompounds TargetedReference
UHPLC-QTOF-MS Qualitative and quantitative analysis of extractsPhenolic acids, flavonoids, diterpenoids nih.govresearchgate.net
UHPLC-Orbitrap-HRMS Comprehensive metabolomic profiling and identificationBroad range of metabolites including terpenoids, alkaloids, and phenylpropanoids nih.govplos.org
GC-MS Analysis of volatile and semi-volatile compoundsEssential oils, flavonoids (without derivatization in some methods) mdpi.comcramagiurgea.ro
LC-MS/MS General metabolomic profiling and classificationIdentification of up to 86 compounds in various extracts ugm.ac.id

Systems Pharmacology and Network Based Approaches to Orthosiphol O Bioactivity

Computational Prediction and Validation of Protein Targets and Interacting Pathways

The initial step in a systems pharmacology investigation involves identifying the molecular targets of a bioactive compound. For phytochemicals from Orthosiphon stamineus, including its constituent orthosiphols, computational platforms are employed to predict these interactions. researchgate.net Methodologies utilize databases such as SwissTargetPrediction and BATMAN-TCM, which forecast potential human protein targets based on the chemical structure and similarity to known ligands. researchgate.netresearchgate.net

Following prediction, molecular docking simulations are performed to validate the binding affinity between the compounds and their predicted protein targets. biorxiv.orgbiorxiv.org These simulations calculate a binding energy, with lower values indicating a more stable and favorable interaction. For instance, studies on related compounds like orthosiphol Y and orthosiphol Z have demonstrated strong binding affinities to various targets, including the androgen receptor (AR), glucocorticoid receptor (NR3C1), and progesterone (B1679170) receptor (PGR), with docking scores ranging from -14.5 to -16.3 kcal/mol. biorxiv.orgbiorxiv.org This validation step is crucial for confirming the reliability of the computationally predicted interactions before proceeding to pathway analysis. researchgate.net

Identification of Core Pathways and Gene Ontology Enrichment Associated with Orthosiphol O

Once a list of validated protein targets is established, pathway enrichment analysis is conducted to understand the broader biological context. This analysis maps the target proteins to established signaling pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. researchgate.netbiorxiv.org For compounds from Orthosiphon stamineus, KEGG analysis has revealed significant enrichment in numerous disease-related pathways, including those involved in cancer, metabolic disorders, and inflammation. researchgate.netbiorxiv.org

Gene Ontology (GO) enrichment analysis provides further insight by categorizing the functions of the target genes into three domains: Biological Process (BP), Molecular Function (MF), and Cellular Component (CC). biorxiv.orgbioinformaticsworkbook.org This helps to systematically describe the functional roles of the proteins targeted by the plant's compounds. Studies on Orthosiphon stamineus have identified enrichment in key biological processes such as protein kinase activity, ATP binding, regulation of apoptosis, and responses to oxidative stress. researchgate.net These findings suggest that its bioactive constituents, including this compound, likely exert their effects by modulating fundamental cellular activities. nih.gov

Table 1: Representative KEGG Pathways and GO Terms Associated with Orthosiphon stamineus Bioactive Compounds

This table represents pathways and functions identified for the suite of compounds in O. stamineus, providing a predictive framework for this compound.

Analysis Type Category Representative Enriched Term
KEGG Pathway Disease Pathways in cancer
AGE-RAGE signaling pathway in diabetic complications
Organismal Systems Osteoclast differentiation
TNF signaling pathway
Metabolism Arachidonic acid metabolism
Gene Ontology Biological Process Gland development
Regulation of hormone levels
Molecular Function Serine/threonine kinase activity
Oxidative stress processes

Construction and Analysis of Integrated Compound-Target-Pathway Interaction Networks

To visualize and analyze the complex relationships between bioactive compounds, their protein targets, and the pathways they modulate, integrated networks are constructed. frontiersin.org Using software like Cytoscape, researchers build "compound-target-pathway" (C-T-P) or "ingredient-target-disease" (I-T-D) networks. biorxiv.orgbiorxiv.org These networks consist of nodes (representing compounds, proteins, or pathways) and edges (representing the interactions between them). biorxiv.org

Table 2: Typical Components of a Compound-Target Network for Orthosiphon stamineus

Network Component Description Example from Research
Compound Nodes Represent individual bioactive compounds. Diterpenes (e.g., orthosiphol Y, orthosiphol Z), Flavonoids, Phenols. biorxiv.org
Target Nodes Represent protein targets of the compounds. AKR1B1, ABCG2, NR3C1, PGR. biorxiv.orgbiorxiv.org
Edges Represent the predicted or validated interactions between compounds and targets. An edge connects orthosiphol Z to its target, the androgen receptor (AR). biorxiv.org
Hub Compound A compound node with a high number of connections (degree), suggesting broad activity. Orthosiphol Y and orthosiphol Z, each interacting with 15 target proteins in one study. biorxiv.org

| Hub Target | A protein node with a high number of connections, suggesting it's a common target for multiple compounds. | AKR1B1 identified as a target for 6-11 different compounds in various analyses. biorxiv.orgbiorxiv.org |

Elucidation of Polypharmacological Mechanisms and Synergistic Interactions

The network-based approach is instrumental in elucidating the polypharmacological nature of herbal medicines. biorxiv.orgresearchgate.net Polypharmacology refers to the ability of one or more compounds to interact with multiple targets, leading to a complex and potentially synergistic therapeutic effect. usm.my Rather than acting on a single receptor, compounds like this compound, as part of the Orthosiphon stamineus chemical profile, contribute to a multi-pronged modulation of entire biological networks. biorxiv.orgnih.gov

Future Research Directions and Unaddressed Gaps for Orthosiphol O Studies

Discovery of Novel and Under-explored Biological Activities

While preliminary studies have highlighted the antioxidant and anti-inflammatory potential of orthosiphols, a vast landscape of biological activities remains uncharted. ontosight.ai Future investigations should systematically screen orthosiphol O against a wider array of therapeutic targets. For instance, its efficacy against various cancer cell lines, particularly those known for drug resistance, warrants thorough investigation. researchgate.netnih.gov The potential antiviral properties of related compounds from O. aristatus, such as sinensetin (B1680974) and rosmarinic acid, suggest that this compound should also be evaluated for its activity against a spectrum of viruses. innovareacademics.in

Furthermore, the neuroprotective effects of O. stamineus extracts, which have shown promise in models of Alzheimer's disease, point towards a need to specifically investigate the role of this compound in neuroprotection and its potential mechanisms of action in mitigating neuroinflammation and oxidative stress in the brain. nih.gov The traditional use of O. aristatus for kidney ailments and diabetes also suggests that the specific effects of this compound on renal function and glucose metabolism are critical areas for future research. mdpi.comresearchgate.net

Table 1: Potential Under-explored Biological Activities of this compound

Therapeutic Area Specific Target/Activity to Investigate Rationale
Oncology Cytotoxicity against multi-drug resistant cancer cell lines. nih.gov The complex structure of this compound may allow it to overcome common resistance mechanisms.
Virology Activity against enveloped and non-enveloped viruses. Other compounds from O. aristatus have shown antiviral potential. innovareacademics.in
Neurology Neuroprotective effects in models of Alzheimer's and Parkinson's disease. Extracts of the source plant show neuroprotective properties. nih.gov
Nephrology Effects on renal cell function and protection against nephrotoxicity. Traditional use of the plant for kidney diseases. mdpi.com

| Endocrinology | Impact on glucose uptake, insulin (B600854) sensitivity, and α-glucosidase inhibition. chemfaces.com | The plant is traditionally used for diabetes management. mdpi.com |

In-depth Characterization of Biosynthetic Pathways for Potential Metabolic Engineering

The biosynthesis of complex diterpenoids like this compound involves a multi-step enzymatic cascade. While the general isoprenoid pathway is understood, the specific enzymes—geranylgeranyl diphosphate (B83284) synthases, terpene synthases, and cytochrome P450 monooxygenases—responsible for the unique chemical architecture of this compound are yet to be fully characterized. Recent transcriptome analyses of O. aristatus have identified numerous genes involved in flavonoid biosynthesis, providing a roadmap for similar investigations into diterpenoid pathways. nih.govresearchgate.net

Future research should focus on identifying and functionally characterizing the genes and enzymes in the this compound biosynthetic pathway. This knowledge is paramount for metabolic engineering efforts aimed at enhancing the production of this compound in its native plant or in heterologous systems like yeast (Saccharomyces cerevisiae) or E. coli. jabonline.in Elucidating the regulatory networks that control the expression of these biosynthetic genes will also be crucial for developing strategies to increase yields.

Development of Innovative Synthetic Methodologies for Complex this compound Analogues

The complex, highly oxygenated, and stereochemically rich structure of this compound presents a formidable challenge for total synthesis. To date, a complete de novo synthesis has not been reported. Developing efficient and scalable synthetic routes is essential for producing sufficient quantities of this compound for extensive biological testing and for creating novel analogues with potentially improved activity or pharmacokinetic properties.

Future synthetic strategies could explore innovative approaches such as C-H activation, radical cyclizations, and enzymatic transformations to construct the intricate carbon skeleton and install the numerous stereocenters with high precision. acs.org The semi-synthesis of derivatives starting from more abundant natural products could also provide a more immediate route to novel compounds. mdpi.com The development of such methodologies will not only facilitate the study of this compound but also advance the broader field of natural product synthesis.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) to Decipher Holistic Cellular Responses

To move beyond a single-target-based understanding of this compound's bioactivity, a systems-level approach is necessary. The integration of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular pathways modulated by this compound. mdpi.comsemanticscholar.org For example, proteomics can identify protein expression changes in cells treated with this compound, revealing its molecular targets and downstream effects. researchgate.netub.ac.id Transcriptomic analysis can highlight changes in gene expression, offering insights into the regulatory networks affected by the compound. nih.gov

Lipidomics has already been employed to understand the effects of O. stamineus extracts on nephrolithiasis, demonstrating the power of this approach. nih.gov A similar multi-omics strategy applied to this compound research will be invaluable in elucidating its mechanism of action in a holistic manner, identifying potential biomarkers of its activity, and uncovering novel therapeutic applications. researchgate.netresearchgate.net

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Potential Application Expected Outcome
Transcriptomics Identify differentially expressed genes in cells treated with this compound. nih.gov Elucidation of signaling pathways and regulatory networks affected by the compound.
Proteomics Profile changes in protein expression and post-translational modifications. researchgate.netub.ac.id Identification of direct and indirect protein targets and downstream cellular responses.
Metabolomics Analyze changes in the cellular metabolome upon treatment. Understanding the impact of this compound on cellular metabolism and identifying metabolic pathways it modulates.

| Lipidomics | Investigate alterations in lipid profiles and signaling pathways. nih.gov | Revealing the role of lipid metabolism in the compound's mechanism of action, particularly in metabolic diseases. |

Establishment of Standardized Research Protocols for this compound-Rich Extracts and Pure Compound Investigations

A significant challenge in the study of natural products is the variability in the chemical composition of plant extracts, which can lead to inconsistent and irreproducible results. innovareacademics.inresearchgate.net To ensure the reliability and comparability of research findings on this compound, it is imperative to establish standardized protocols for the extraction, purification, and quantification of this compound from O. aristatus.

This includes the development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate determination of this compound content in plant material and extracts. nih.govmdpi.com Furthermore, the establishment of standardized biological assays will be crucial for comparing the activity of different extracts and pure this compound across various studies. The development of certified reference materials for this compound would also greatly contribute to the standardization of research in this field. impactfactor.orgresearchgate.netresearchgate.net

Q & A

Q. What analytical techniques are recommended for isolating and characterizing orthosiphol O from plant extracts?

  • Methodological Answer : Isolation involves sequential extraction (e.g., ethanol or methanol), followed by chromatographic separation using silica gel column chromatography. Key techniques include:
  • Thin-layer chromatography (TLC) : Determine Rf values using solvent systems like toluene:acetone (85:15) .
  • LC-MS : Confirm molecular weight via m/z values (e.g., m/z 677 [M+H] for orthosiphol A, a structural analog) .
  • NMR spectroscopy : Use 1H^1H- and 13C^13C-NMR to resolve structural features, such as acetyl groups (δ 2.21, 3H, s) and aromatic protons (δ 7.21–7.78 for benzoyl groups) .
    Validation requires comparison with spectral databases and reference compounds.

Q. How can researchers assess the pharmacokinetic properties of this compound in early-stage drug discovery?

  • Methodological Answer : Use ADMET prediction models to evaluate:
  • Water solubility and gastrointestinal absorption via tools like SwissADME.
  • Blood-brain barrier permeability and drug-likeness (Lipinski’s Rule of Five) .
    For experimental validation, employ:
  • Caco-2 cell assays for intestinal permeability.
  • Microsomal stability tests to predict metabolic clearance.
    this compound’s structural analogs (e.g., orthosiphol Z/Y) show high oral bioavailability in silico, but experimental confirmation is critical .

Advanced Research Questions

Q. How to design experiments to validate this compound’s polypharmacological effects identified through network pharmacology?

  • Methodological Answer :
  • Step 1 : Construct an ingredient-target network using SwissTargetPrediction and STRING to map interactions (e.g., ABCG2 and AKR1B1 as high-priority targets) .
  • Step 2 : Perform molecular docking (AutoDock Vina) to assess binding affinities. Orthosiphol Z/Y show strong interactions with proteins like OPRD1 (ΔG ≤ -8.0 kcal/mol) .
  • Step 3 : Validate in vitro using:
  • Enzyme inhibition assays (e.g., AKR1B1 activity in diabetic models).
  • Cell-based models (e.g., anti-proliferative effects in cancer lines).
    Prioritize targets with high network centrality (e.g., 14-Deoxo-14-O-acetylorthosiphol Y, linked to 15 proteins) .

Q. How to resolve contradictions between in silico predictions and experimental data on this compound’s bioactivity?

  • Methodological Answer :
  • Replicate in silico analyses with updated parameters (e.g., adjust protonation states in docking simulations).
  • Orthogonal assays : Compare ADMET predictions with in vivo pharmacokinetics (e.g., oral gavage in rodents). For example, orthosiphol A’s poor solubility in silico may require formulation optimization (nanoparticles or prodrugs) .
  • Data triangulation : Cross-reference transcriptomic data (RNA-seq) with network pharmacology results to identify false-positive targets. Use tools like STRING to assess protein-protein interaction confidence scores .

What frameworks guide the formulation of rigorous research questions for this compound’s mechanism of action?

  • Methodological Answer : Apply the PICO framework :
  • Population : Target proteins (e.g., ABCG2).
  • Intervention : this compound exposure.
  • Comparison : Untreated controls or structural analogs (e.g., orthosiphol A).
  • Outcome : Changes in enzymatic activity or gene expression .
    Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies on under-researched targets like OPRD1 to address gaps in anti-inflammatory mechanisms .

Data Analysis & Interpretation

Q. How to analyze conflicting data on this compound’s anti-inflammatory efficacy across different experimental models?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from published studies (e.g., TNF-α inhibition in macrophages vs. in vivo edema models). Use PRISMA guidelines for systematic review .
  • Dose-response modeling : Compare EC50 values across assays to identify model-specific biases.
  • Pathway enrichment analysis : Tools like DAVID or KEGG can highlight context-dependent signaling pathways (e.g., NF-κB vs. MAPK dominance) .

Q. What statistical methods are appropriate for evaluating this compound’s dose-dependent effects in preclinical studies?

  • Methodological Answer :
  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism).
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound vs. positive controls like dexamethasone).
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., metabolomics) to identify key variables influenced by this compound .

Experimental Design & Optimization

Q. How to optimize extraction protocols to maximize this compound yield while preserving bioactivity?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Design experiments varying solvent polarity, temperature, and extraction time.
  • Bioactivity-guided fractionation : Use antioxidant (DPPH assay) or anti-inflammatory (COX-2 inhibition) activity to track this compound-rich fractions .
  • Green chemistry : Replace toxic solvents with eutectic mixtures (e.g., choline chloride:urea) to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
orthosiphol O
Reactant of Route 2
Reactant of Route 2
orthosiphol O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.